molecular formula C22H31ClN2O5 B6478572 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid CAS No. 475041-07-7

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid

Cat. No. B6478572
CAS RN: 475041-07-7
M. Wt: 438.9 g/mol
InChI Key: AWPTUNNKSGCPMN-UHFFFAOYSA-N
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Description

5-Chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid, also known as 5CQA, is a chemical compound with a variety of uses in scientific research. It is a colorless, water-soluble organic acid that has been used in a variety of scientific studies, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

The compound’s anticancer potential arises from its complex formation with redox-active copper and iron ions. Studies reveal that derivatives of 8-hydroxyquinoline (Q-1) exhibit significant cytotoxicity against human uterine sarcoma cells (MES-SA/Dx5). Notably, 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol (Q-4) demonstrates potent toxicity in drug-resistant cells (IC50 = 0.2 μM). The compound’s metal-binding properties play a crucial role, with weaker copper(II) and iron(III) binding correlating to elevated toxicity. Interestingly, the more cytotoxic ligands stabilize the lower oxidation state of metal ions.

Palladium Complexes

In addition to its biological activity, 5-chloro-7-iodoquinolin-8-ol (CQ) forms an ionic complex with palladium (PdII). The structure consists of a square-planar [PdCl2(CQ)] complex anion, where the PdII atom is surrounded by two chloride ligands in a cis configuration .

Raf Kinase Inhibition

Quinoline derivatives have been synthesized as novel Raf kinase inhibitors with potent and selective antitumor activities . While specific compounds need further investigation, this highlights the compound’s potential in targeted cancer therapy.

properties

IUPAC Name

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O.C2H2O4/c1-3-5-7-12-23(13-8-6-4-2)15-16-14-18(21)17-10-9-11-22-19(17)20(16)24;3-1(4)2(5)6/h9-11,14,24H,3-8,12-13,15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPTUNNKSGCPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-((dipentylamino)methyl)quinolin-8-ol oxalate

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